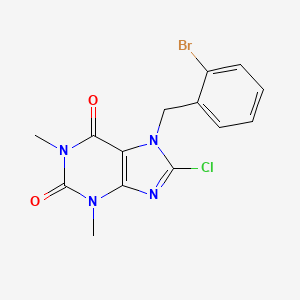![molecular formula C16H13NO3 B8693546 methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate](/img/structure/B8693546.png)
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate
Vue d'ensemble
Description
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by esterification to introduce the methyl ester group. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives under reflux conditions . These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Applications De Recherche Scientifique
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
- 2-(benzo[d]oxazol-2-yl) aniline
- 2-((2,4-dichloroquinolin-8-yl)benzo[d]oxazole)
Uniqueness
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13NO3/c1-19-15(18)10-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3 |
Clé InChI |
VPYIUNFTBVAXHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)


![2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)


![N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)






